molecular formula C7H8N4 B13807432 6-Methyl-6,7-dihydropteridine CAS No. 71023-89-7

6-Methyl-6,7-dihydropteridine

Cat. No.: B13807432
CAS No.: 71023-89-7
M. Wt: 148.17 g/mol
InChI Key: JVGSILLIKPXOCR-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydropteridine is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes. Pteridines are known for their involvement in the biosynthesis of folate and biopterin, which are essential cofactors in numerous enzymatic reactions. The methylation at the 6th position of the pteridine ring introduces unique chemical properties that make this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydropteridine typically involves the reduction of 6-methylpteridine. One common method is the catalytic hydrogenation of 6-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydropteridine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-methylpteridine.

    Reduction: Further reduction can lead to the formation of tetrahydropteridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions at the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: 6-Methylpteridine.

    Reduction: Tetrahydropteridine derivatives.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

6-Methyl-6,7-dihydropteridine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions involving pteridine cofactors.

    Medicine: Investigated for potential therapeutic applications, particularly in the modulation of enzymatic pathways related to folate and biopterin metabolism.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydropteridine involves its interaction with specific enzymes and cofactors. It can act as a substrate or inhibitor in enzymatic reactions, particularly those involving pteridine-dependent enzymes. The compound’s effects are mediated through its ability to modulate the activity of these enzymes, influencing various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydropteridine: Lacks the methyl group at the 6th position.

    Tetrahydropteridine: Fully reduced form with additional hydrogen atoms.

    6-Methylpteridine: Oxidized form without the dihydro reduction.

Uniqueness

6-Methyl-6,7-dihydropteridine is unique due to the presence of the methyl group at the 6th position, which alters its chemical reactivity and biological activity compared to its non-methylated counterparts. This modification can influence its interaction with enzymes and other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71023-89-7

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-methyl-6,7-dihydropteridine

InChI

InChI=1S/C7H8N4/c1-5-2-9-7-6(11-5)3-8-4-10-7/h3-5H,2H2,1H3

InChI Key

JVGSILLIKPXOCR-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2C(=N1)C=NC=N2

Origin of Product

United States

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